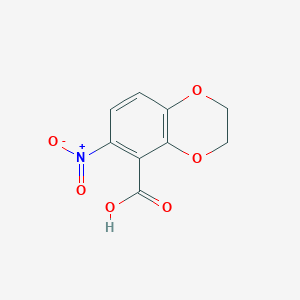

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Description

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-9(12)7-5(10(13)14)1-2-6-8(7)16-4-3-15-6/h1-2H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCQEJNBRGOPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. One common method is as follows:

Nitration: The starting material, 2,3-dihydro-1,4-benzodioxine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 6th position.

Carboxylation: The nitrated product is then carboxylated using carbon dioxide under high pressure and in the presence of a suitable catalyst, such as a transition metal complex. This step introduces the carboxylic acid group at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products

Reduction: 6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor in Synthesis Reactions

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid serves as a precursor in the synthesis of various organic compounds. Its structure allows for functionalization through electrophilic aromatic substitution and nucleophilic addition reactions. This property is particularly useful in creating derivatives that may exhibit enhanced biological activity or novel properties.

2. Use in Pharmaceutical Development

The compound has been investigated for its potential pharmaceutical applications. Its derivatives have shown promise in the development of drugs targeting various diseases due to their ability to interact with biological targets effectively. For example, modifications of the benzodioxine structure can lead to compounds with improved efficacy and reduced toxicity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the benzodioxine ring could enhance antimicrobial efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound and its derivatives. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases. The study emphasized the importance of the nitro group in modulating biological activity .

Table 1: Comparison of Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 12 | |

| 6-Nitro derivative A | Antimicrobial | 8 | |

| 6-Nitro derivative B | Anti-inflammatory | 15 | |

| 6-Nitro derivative C | Anti-inflammatory | 10 |

Table 2: Synthesis Methods

| Method Description | Reaction Conditions | Yield (%) |

|---|---|---|

| Nitration of dioxane precursor | Acetic acid, nitric acid at 40°C | 70 |

| Functionalization via electrophilic attack | Varies based on substituents | Varies |

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group may facilitate binding to proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid (CAS 66410-87-5)

- Structural Difference : Nitro group at position 7 instead of 6.

- Molecular Formula: C₉H₇NO₆ (MW: 225.16) vs. the target compound’s C₉H₇NO₆ (MW: 225.16) .

- Synthesis : Likely synthesized via nitration of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid under regioselective conditions.

- Applications : Used in life sciences materials; American Elements offers high-purity grades (99%–99.999%) for research .

1,4-Benzodioxane-6-carboxylic Acid (CAS 4442-54-0)

- Structural Difference : Lacks nitro group; carboxylic acid at position 6.

- Molecular Formula: C₉H₈O₄ (MW: 180.16) vs. target compound’s C₉H₇NO₆ (MW: 225.16) .

Derivatives with Additional Substituents

6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid (CAS 66411-42-5)

- Structural Difference : Nitro groups at both positions 6 and 7.

- Molecular Formula : Likely C₉H₆N₂O₈ (theoretical MW: 270.16) based on structural analogy.

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid (CAS 618383-18-9)

- Structural Difference : Pyrazole ring appended to the benzodioxine core.

- Applications : Reported as a heterocyclic building block in drug development, highlighting the versatility of benzodioxine-carboxylic acid hybrids .

Table 1: Key Properties of Selected Benzodioxine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | - | C₉H₇NO₆ | 225.16 | -NO₂ (C6), -COOH (C5) |

| 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | 66410-87-5 | C₉H₇NO₆ | 225.16 | -NO₂ (C7), -COOH (C5) |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | 4442-53-9 | C₉H₈O₄ | 180.16 | -COOH (C5) |

| 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | 66411-42-5 | C₉H₆N₂O₈ | 270.16 (theo.) | -NO₂ (C6, C7), -COOH (C5) |

Biological Activity

6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No. 66411-31-2) is an organic compound belonging to the benzodioxine class, characterized by a nitro group at the 6th position and a carboxylic acid group at the 5th position. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the carboxylic acid group facilitates binding to proteins or enzymes, influencing their activity .

Anticancer Properties

Research indicates that derivatives of benzodioxines exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Enzyme Inhibition

This compound is also used in studies related to enzyme inhibition. Its structural similarity to biologically active compounds allows it to act as a competitive inhibitor for certain enzymes, providing insights into enzyme kinetics and drug design .

Case Studies

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Nitro-2,3-dihydro-1,4-benzodioxine | Lacks carboxylic acid group | Less versatile in biological applications |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | Lacks nitro group | Reduced reactivity; limited biological activity |

| 6-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | Amino group instead of nitro | Exhibits different biological profiles; potential neuroprotective effects |

Q & A

Basic: What are the key considerations for synthesizing 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with high purity?

Methodological Answer:

Synthesis requires precise control of reaction conditions to avoid byproducts. For example, using anhydrous dichloromethane (DCM) and oxalyl chloride as a chlorinating agent under nitrogen ensures efficient conversion of the carboxylic acid precursor to the acyl chloride intermediate . Contamination with unreacted starting material (e.g., 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid) can be minimized by post-reaction purification via suspension in methanol followed by NaHCO₃ wash and vacuum drying . Purity can be verified using HPLC (>98% purity thresholds) and ¹H/¹³C NMR to confirm absence of residual solvents or unreacted intermediates .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for nitro-substituted benzodioxine derivatives?

Methodological Answer:

Contradictions in NMR data often arise from conformational flexibility or solvent effects. For 6-nitro derivatives, computational tools like density functional theory (DFT) can predict chemical shifts and compare them with experimental data . Advanced 2D NMR techniques (e.g., NOESY or HSQC) help clarify proton-proton correlations and confirm substituent positions. For example, the nitro group’s electron-withdrawing effect can deshield adjacent protons, leading to distinct splitting patterns in aromatic regions . Cross-validation with mass spectrometry (HRMS) ensures molecular ion consistency .

Basic: What spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies nitro (NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid (C=O) bands (~1700 cm⁻¹) .

- ¹H NMR: Aromatic protons in the benzodioxine ring typically appear as doublets (δ 6.8–7.5 ppm), while methylene groups (dioxane ring) resonate as multiplets (δ 4.2–4.5 ppm) .

- MS (ESI or EI): Confirms molecular weight (C₉H₇NO₆; theoretical [M+H]⁺ = 242.03) and fragmentation patterns .

Advanced: How can researchers assess the compound’s potential as a pharmacophore in receptor-targeted studies?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce functional groups (e.g., amides, esters) at the carboxylic acid position to evaluate binding affinity changes. For example, derivatives like SB 204070 (a 5-HT₄ antagonist) demonstrate how substituents modulate receptor selectivity .

- Molecular Docking: Use X-ray crystallographic data (e.g., PDB ligands with benzodioxine scaffolds) to model interactions with target proteins like serotonin receptors .

- In Vitro Assays: Measure IC₅₀ values in receptor-binding assays (e.g., radioligand displacement) to quantify potency .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage: Keep under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis of the nitro and carboxylic acid groups .

- Safety: Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Neutralize spills with sodium bicarbonate .

Advanced: How can computational chemistry predict reactivity in nitrobenzodioxine derivatives?

Methodological Answer:

- DFT Calculations: Model electrophilic aromatic substitution (e.g., nitration) to predict regioselectivity. The nitro group’s meta-directing effect can guide functionalization at the 5- or 7-positions .

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- Reverse-Phase HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation of nitro-substituted impurities .

- TLC Monitoring: Employ silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization (Rf ~0.4 for the nitro derivative) .

Advanced: How to address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Trapping: Use quenching agents (e.g., NaHCO₃) to isolate reactive intermediates (e.g., acyl chlorides) before further functionalization .

- Catalytic Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄) for nitro group compatibility in cross-coupling steps .

Basic: What are the common byproducts in nitrobenzodioxine syntheses, and how are they identified?

Methodological Answer:

- Byproducts: Include di-nitrated isomers or oxidized dioxane rings. LC-MS can differentiate isomers via retention times and molecular ion peaks .

- X-ray Crystallography: Resolves structural ambiguities (e.g., nitro group orientation) in crystalline derivatives .

Advanced: How to design analogs for enhanced metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.